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Compound of Interest

Compound Name:
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-

dione

Cat. No.: B146869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the structure elucidation and

characterization of the chemical compound identified by CAS number 133137-34-5. The correct

chemical name for this substance is 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. This document

details the synthetic methodology, spectroscopic and spectrometric characterization, and

potential biological significance of this compound, with a focus on its classification within the

broader family of pyrrole-2,5-dione derivatives. These derivatives are of significant interest in

medicinal chemistry due to their diverse biological activities, including anti-inflammatory,

anxiolytic, and cholesterol absorption inhibitory properties.

Chemical Structure and Properties
The compound with CAS number 133137-34-5 is an N-substituted maleimide derivative. The

core structure consists of a pyrrole-2,5-dione ring, also known as a maleimide ring, attached to

a 2-ethoxyphenyl group via the nitrogen atom.

Molecular Formula: C₁₂H₁₁NO₃[1]

Molecular Weight: 217.22 g/mol [1]
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Chemical Structure:

Synthesis and Experimental Protocol
The synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through a well-

established method for the preparation of N-aryl maleimides: the condensation of an aniline

derivative with maleic anhydride, followed by cyclization. While a specific protocol for the 2-

ethoxy derivative is not extensively detailed in the available literature, the following procedure

is based on the synthesis of the closely related 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione and

is expected to yield the target compound.[2]

General Experimental Protocol: Synthesis of N-Aryl
Maleimides
This protocol describes a two-step, one-pot synthesis. The first step is the formation of the

maleamic acid intermediate, and the second is the dehydrative cyclization to the maleimide.

Materials:

2-Ethoxyaniline

Maleic Anhydride

Glacial Acetic Acid

Sodium Acetate (anhydrous)

Diethyl Ether

Crushed Ice

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve equimolar quantities of 2-ethoxyaniline and maleic anhydride in glacial

acetic acid.
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Formation of Maleamic Acid: Stir the mixture at room temperature for 2-3 hours. The reaction

progress can be monitored by thin-layer chromatography (TLC).

Cyclization: To the reaction mixture, add a catalytic amount of anhydrous sodium acetate.

Heat the mixture to reflux and maintain for 2-3 hours.

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to

room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice with

constant stirring.

Isolation: The solid product that precipitates out is collected by vacuum filtration.

Purification: Wash the solid with cold water and then with a small amount of cold diethyl

ether to remove any unreacted starting materials. The crude product can be further purified

by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

Synthesis Workflow for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
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Caption: Synthesis workflow for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione.

Structure Elucidation and Characterization Data
The structure of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is confirmed through various

spectroscopic and spectrometric techniques. While the exact experimental data for this specific

compound is not readily available in peer-reviewed literature, the following tables summarize
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the expected quantitative data based on the analysis of closely related N-substituted

maleimides.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.3-7.5 m 4H
Aromatic protons

(C₆H₄)

~6.8 s 2H
Olefinic protons

(CH=CH)

~4.1 q 2H
Methylene protons (O-

CH₂-CH₃)

~1.4 t 3H
Methyl protons (O-

CH₂-CH₃)

Table 2: Predicted ¹³C-NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~170 Carbonyl carbons (C=O)

~155 Aromatic carbon (C-O)

~134 Olefinic carbons (CH=CH)

~120-130 Aromatic carbons (C₆H₄)

~112 Aromatic carbon

~64 Methylene carbon (O-CH₂)

~15 Methyl carbon (CH₃)

Mass Spectrometry (MS)
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Table 3: Predicted Mass Spectrometry Data

Technique Expected m/z Interpretation

Electron Ionization (EI) 217 [M]⁺ (Molecular Ion)

Potential Biological Activity and Signaling Pathways
Derivatives of 1H-pyrrole-2,5-dione are known to possess a wide range of pharmacological

activities, with anti-inflammatory effects being one of the most prominent. These compounds

have been reported to inhibit the production of pro-inflammatory mediators.[4] One of the key

mechanisms underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-

chain-enhancer of activated B cells) signaling pathway. It is plausible that 1-(2-
ethoxyphenyl)-1H-pyrrole-2,5-dione could exert anti-inflammatory effects by modulating this

pathway.

Postulated Anti-Inflammatory Signaling Pathway
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a

hypothetical point of inhibition by a pyrrole-2,5-dione derivative.
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Hypothetical Inhibition of NF-κB Pathway
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Caption: Hypothetical inhibition of the NF-κB signaling pathway by CAS 133137-34-5.
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Conclusion
The compound with CAS 133137-34-5, identified as 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-
dione, is a member of the pharmacologically relevant N-substituted maleimide family. Its

structure can be reliably elucidated through standard spectroscopic and spectrometric

methods, and it can be synthesized via a straightforward condensation reaction. The structural

motifs present in this molecule suggest a potential for biological activity, particularly in the

context of anti-inflammatory pathways. This technical guide provides a foundational

understanding for researchers and professionals in drug development who are interested in the

synthesis, characterization, and potential applications of this and related compounds. Further

investigation is warranted to fully characterize its biological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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